4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
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Overview
Description
4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid typically involves the following steps:
Synthesis of 4-ethyl-2-oxo-2H-chromen-7-ol: This intermediate is prepared by the reaction of 4-ethylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization under acidic conditions.
Formation of 4-ethyl-2-oxo-2H-chromen-7-yl acetate: The chromen-7-ol is then acetylated using acetic anhydride and a catalyst like pyridine.
Coupling with butanoic acid: The acetylated chromen derivative is reacted with butanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, it may interact with cellular signaling pathways involved in cancer cell proliferation, leading to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl acetate .
- 4-methyl-2-oxo-2H-chromen-7-yl butanoate .
- 4-methyl-2-oxo-2H-chromen-7-yl propanoate .
Uniqueness
4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the butanoic acid moiety enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H19NO6 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C17H19NO6/c1-2-11-8-17(22)24-14-9-12(5-6-13(11)14)23-10-15(19)18-7-3-4-16(20)21/h5-6,8-9H,2-4,7,10H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
BGFOBFLXZYNCDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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